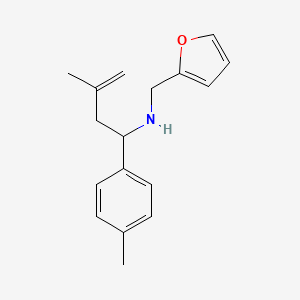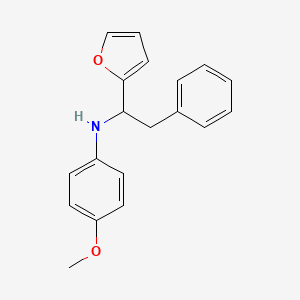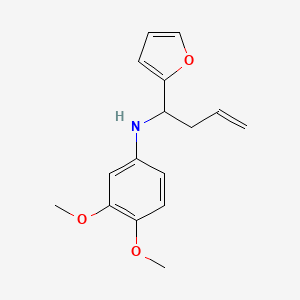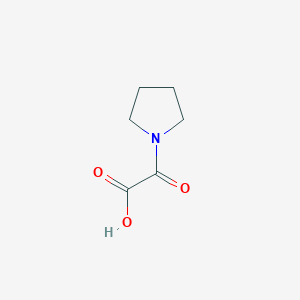![molecular formula C15H19NO2 B1306367 Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine CAS No. 510764-83-7](/img/structure/B1306367.png)
Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the research does discuss related structures and synthesis methods that could be relevant to understanding the compound .
Synthesis Analysis
The synthesis of related cyclohexene derivatives is described in the first paper, where a TEMPO-dependent tunable synthesis is used to create functionalized cyclohexa-1,3-dienes from allenic ketones/allenoate with amines and enones . This method involves the in situ generation of an enaminone intermediate, which then undergoes a [3+3] annulation with enone. This process introduces amino and carbonyl groups into the six-membered carbocycles, which could be a potential pathway for synthesizing the target compound.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of related compounds, specifically 2,3-dihydrobenzo[1,4]dioxine derivatives, synthesized via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . The reaction shows significant stereoselectivity, and the configuration of the major stereoisomers is confirmed by X-ray diffraction analysis. This information could be useful in determining the stereochemistry of the target compound.
Chemical Reactions Analysis
In the third paper, the synthesis of benzoxazine monomers via a hexahydro-1,3,5-triazine intermediate is discussed . The reaction mechanism proposed in this study could provide insights into the types of chemical reactions that the target compound might undergo, especially if similar intermediates are involved in its synthesis or reactivity.
Physical and Chemical Properties Analysis
The fourth paper discusses the synthesis of a novel compound with benzoxazole groups and its coordination compounds . The physical and chemical properties of these compounds, such as their crystal structures and hydrogen bonding patterns, could be analogous to those of the target compound, providing a basis for predicting its properties.
The fifth paper describes the synthesis of benzoxazole derivatives and their evaluation for antitumor and antibacterial activities . The methods used for confirming the structures of these compounds, such as IR, NMR, and mass spectrometry, could be applicable to the analysis of the physical and chemical properties of the target compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Brine Shrimp Lethality Test : The synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol was researched, leading to the discovery of compounds with potential bioactivity, as indicated by their toxicity in brine shrimp lethality tests. This study suggests the possibility of further investigating these compounds for their bioactivity (Rudyanto et al., 2014).
Pharmaceutical Development
- Breast Tumor Metastasis Study : Research involving virtual screening targeting the urokinase receptor led to the identification of compounds including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, which demonstrated potential in inhibiting breast tumor metastasis in animal models. This compound showed promising pharmacokinetic properties and preliminary results in metastasis reduction, making it a potential candidate for further pharmaceutical development (Wang et al., 2011).
Catalytic Applications
- Catalysis in Hydroxylation of Alkanes : A study on diiron(III) complexes involving tridentate 3N ligands, including compounds related to benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, revealed their efficiency as catalysts for the selective hydroxylation of alkanes. This research highlights the potential of these compounds in catalytic processes, particularly in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Applications
- Antimicrobial Activity : The interaction of cycloalkanecarbaldehydes with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide led to the synthesis of new compounds exhibiting significant antimicrobial activity against gram-positive strains. This study opens avenues for developing narrow-spectrum antibiotics from these compounds (Grygoriv et al., 2017).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXEOBNACNUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

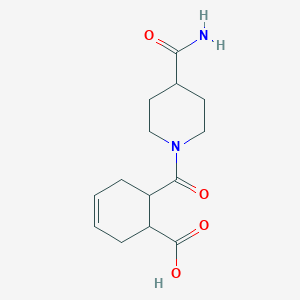
![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
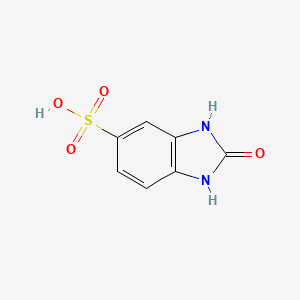
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)
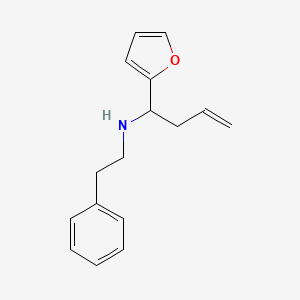
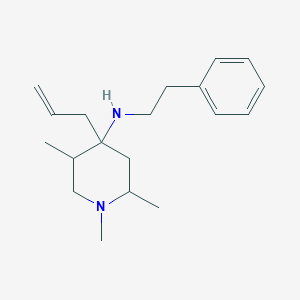
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)
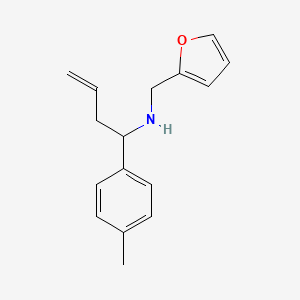
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
